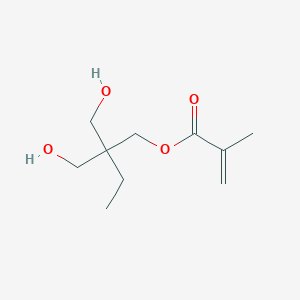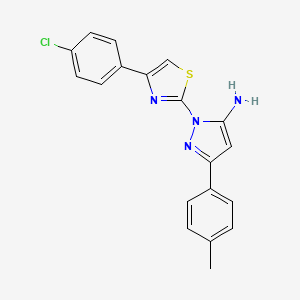
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methylphenyl)-” is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methylphenyl)-” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.
Addition of the Thiazolyl Group: This could be done via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or methylphenyl groups.
Reduction: Reduction reactions could target the nitrogens in the pyrazole ring or the thiazolyl group.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-(4-methylphenyl)-: Lacks the thiazolyl group.
1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-: Lacks the methylphenyl group.
1H-Pyrazol-5-amine, 1-(4-(4-methylphenyl)-2-thiazolyl)-: Lacks the chlorophenyl group.
Uniqueness
The presence of all three functional groups (chlorophenyl, thiazolyl, and methylphenyl) in “1H-Pyrazol-5-amine, 1-(4-(4-chlorophenyl)-2-thiazolyl)-3-(4-methylphenyl)-” makes it unique. This combination of groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
74101-21-6 |
|---|---|
分子式 |
C19H15ClN4S |
分子量 |
366.9 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C19H15ClN4S/c1-12-2-4-13(5-3-12)16-10-18(21)24(23-16)19-22-17(11-25-19)14-6-8-15(20)9-7-14/h2-11H,21H2,1H3 |
InChIキー |
AMMPEOCZTJNZSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


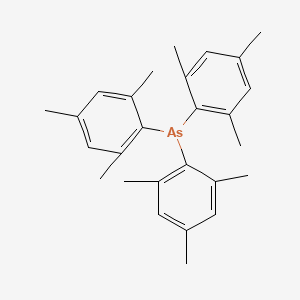
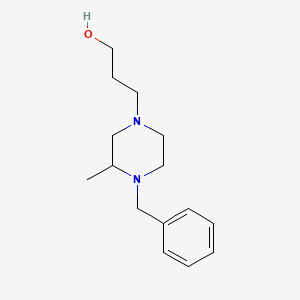
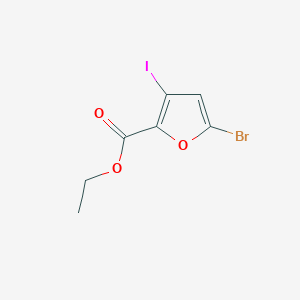
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
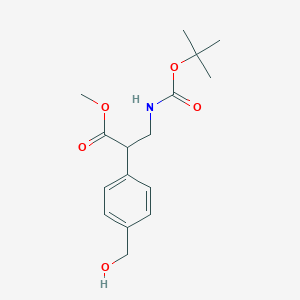
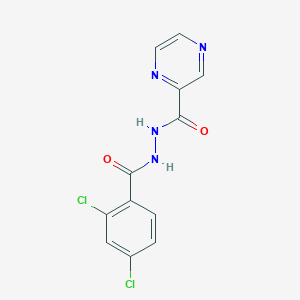
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
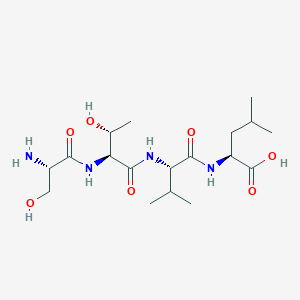
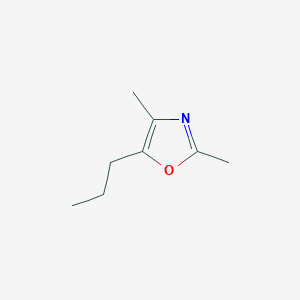
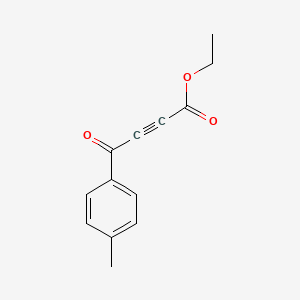
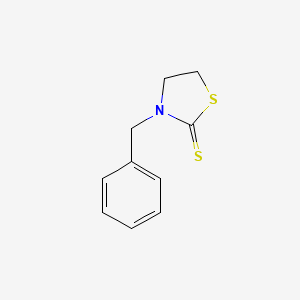
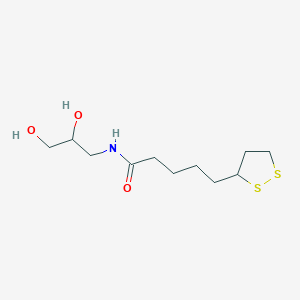
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
